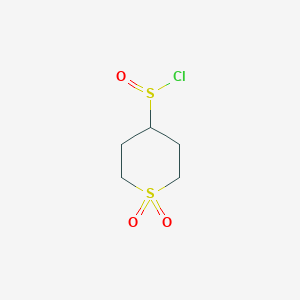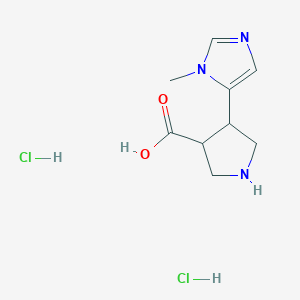
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a compound that features both an imidazole and a pyrrolidine ring. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of steps to form the target compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole and pyrrolidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce different imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to its combination of an imidazole and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C9H15Cl2N3O2 |
|---|---|
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-12-5-11-4-8(12)6-2-10-3-7(6)9(13)14;;/h4-7,10H,2-3H2,1H3,(H,13,14);2*1H |
InChI-Schlüssel |
DXMWZCDSCQUKDI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2CNCC2C(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13225252.png)
![5-[3-(Hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13225253.png)
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B13225255.png)
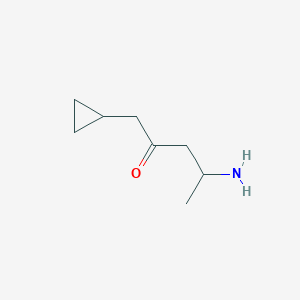
![{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13225268.png)
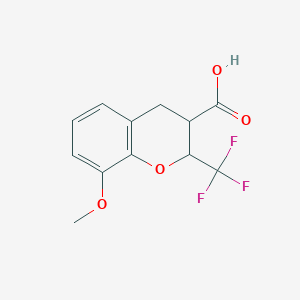

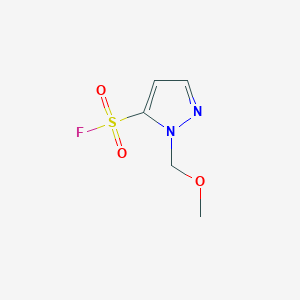
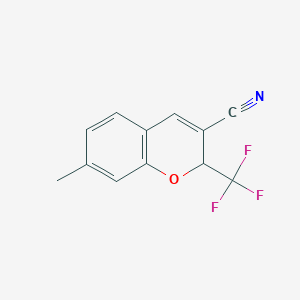

![4-(hydrazinecarbonyl)-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B13225312.png)
![Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225328.png)
![1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13225338.png)
